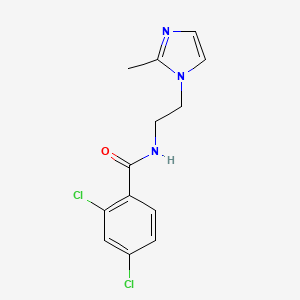

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” is an intermediate in the preparation of Miconazole . It is also an impurity in the synthesis of Fenticonazole and Ketoconazole .

Synthesis Analysis

The synthesis of imidazole derivatives involves the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . The synthesized compounds were classified under three groups based on their linkers (-CH 2 -, -CH 2 -CH 2 - and -CH 2 -O-) to determine the linkers’ role in antiproliferative effects between benzimidazole and phenyl ring .Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated using FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 130.0 to 134.0 °C, a boiling point of 487.0±25.0 °C (Predicted), a density of 1.17±0.1 g/cm3 (Predicted), and it is soluble in methanol .Scientific Research Applications

Electrophysiological Activity in Cardiac Research

- Compounds including the 1H-imidazol-1-yl moiety, like 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, have been studied for their cardiac electrophysiological activity. These compounds exhibit potency comparable to certain class III electrophysiological agents in in vitro Purkinje fiber assays, indicating potential use in cardiac research (Morgan et al., 1990).

Pharmacokinetics and Anti-Fibrotic Drug Potential

- Research on related benzamide derivatives with imidazole moieties has focused on their pharmacokinetics and potential as anti-fibrotic drugs. These compounds have shown promise in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in cancer models (Kim et al., 2008).

Inhibition of TNF-alpha Converting Enzyme (TACE)

- Novel benzamides with imidazole substitutions have been developed as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), indicating their potential therapeutic applications in diseases associated with TNF-alpha, such as inflammation (Ott et al., 2008).

Anticancer Agents

- Some benzimidazoles bearing an imidazole nucleus, closely related structurally to this compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant in vitro anticancer activity in various cancer cell lines, suggesting their potential use in cancer research (Rashid et al., 2012).

Anti-inflammatory Activity

- Research has been conducted on the synthesis of indolyl azetidinones with imidazole groups and their anti-inflammatory activity. This indicates the potential application of these compounds, including benzamides with imidazole groups, in developing anti-inflammatory drugs (Kalsi et al., 1990).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

For instance, some imidazole derivatives have been found to regulate the PI3K/AKT/mTOR signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Action Environment

It’s known that the synthesis of imidazole derivatives can be influenced by environmental conditions .

Properties

IUPAC Name |

2,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)11-3-2-10(14)8-12(11)15/h2-4,6,8H,5,7H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQDYRAGLNPZRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

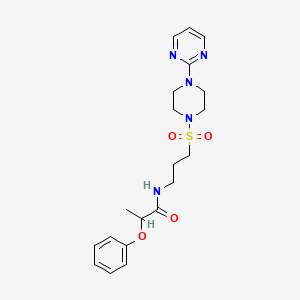

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2411503.png)

![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)

![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)

![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)

![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)

![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)